Stereochemical Identity: (4aR,7aS) Trans Configuration Versus (4aS,7aS) Cis Isomer as the Active Moxifloxacin Intermediate
The compound (CAS 169533-55-5) possesses the (4aR,7aS) trans ring-junction stereochemistry, which is the defining feature that separates it from the pharmacologically essential (4aS,7aS) cis-configuration used in moxifloxacin. Only the (S,S)-enantiomer (cis, CAS 151213-40-0) is incorporated into the drug product as the active side-chain moiety, while the trans-(4aR,7aS) form constitutes a process impurity whose content must be controlled below the identification threshold of 0.10% per ICH Q3A [1]. The absolute stereochemistry of this compound has been confirmed by single-crystal X-ray diffraction of downstream moxifloxacin intermediates [2].
| Evidence Dimension | Stereochemical configuration at ring junction |
|---|---|
| Target Compound Data | (4aR,7aS) trans (1S,6R); CAS 169533-55-5 |
| Comparator Or Baseline | (4aS,7aS) cis (1S,6S); CAS 151213-40-0 (active pharmaceutical intermediate) |
| Quantified Difference | Opposite relative configuration at C-4a and C-7a; trans vs. cis ring fusion |
| Conditions | Stereochemical assignment by X-ray crystallography and chiral HPLC [2] |
Why This Matters
Incorrect stereochemistry invalidates the compound as an impurity reference standard for moxifloxacin quality control, because chromatographic retention time and detector response are stereoisomer-dependent.
- [1] ICH Q3A(R2): Impurities in New Drug Substances. Identification threshold for impurities: 0.10% for drug substances dosed at >2 g/day. View Source
- [2] Saigal et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ChemistrySelect, 6(9), 2323–2334. DOI: 10.1002/slct.202004781. View Source
